(3S,4S)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate
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Overview
Description
(3S,4S)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with hydroxy and hydroxyphenyl groups, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Hydroxy and Hydroxyphenyl Groups: The hydroxy and hydroxyphenyl groups are introduced through selective functionalization reactions, such as hydroxylation and aromatic substitution.
Protection and Deprotection Steps: Protecting groups, such as tert-butyl, are used to protect sensitive functional groups during the synthesis and are later removed under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxy groups.
Substitution: Aromatic substitution reactions can introduce different substituents on the hydroxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while substitution reactions can introduce various functional groups on the aromatic ring.
Scientific Research Applications
(3S,4S)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and cellular processes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,4S)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and hydroxyphenyl groups play a crucial role in binding to these targets, influencing their activity and pathways. This interaction can modulate various biochemical processes, making the compound valuable for studying molecular mechanisms and developing new drugs.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-tert-Butyl 3-hydroxy-4-(4-methoxyphenyl)-piperidine-1-carboxylate: Similar structure but with a methoxy group instead of a hydroxy group.
(3S,4S)-tert-Butyl 3-hydroxy-4-(4-chlorophenyl)-piperidine-1-carboxylate: Contains a chlorine atom on the phenyl ring.
(3S,4S)-tert-Butyl 3-hydroxy-4-(4-nitrophenyl)-piperidine-1-carboxylate: Features a nitro group on the phenyl ring.
Uniqueness
The uniqueness of (3S,4S)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and hydroxyphenyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H23NO4 |
---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-9-8-13(14(19)10-17)11-4-6-12(18)7-5-11/h4-7,13-14,18-19H,8-10H2,1-3H3 |
InChI Key |
AJASTZDEVUUDKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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